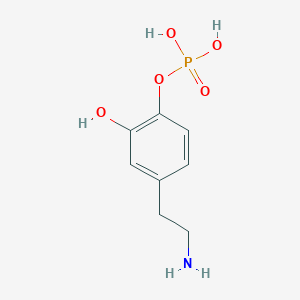

Dopamine-4-phosphate ester

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-aminoethyl)-2-hydroxyphenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO5P/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCQEJOLALDAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146123 | |

| Record name | Dopamine-4-phosphate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-94-0 | |

| Record name | Dopamine-4-phosphate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine-4-phosphate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Dopamine 4 Phosphate Ester

Strategies for the Chemical Synthesis of Dopamine (B1211576) Phosphate (B84403) Esters

The chemical synthesis of dopamine phosphate esters is a nuanced process that requires careful control over regioselectivity and the use of protective groups to yield the desired product. ontosight.ai The presence of multiple reactive functional groups in the dopamine molecule—two hydroxyl groups on the catechol ring and a primary amine—necessitates a strategic approach to its chemical modification.

Regioselective Phosphorylation Approaches at the Catechol Moiety (e.g., 3-O-phosphate vs. 4-O-phosphate)

The phosphorylation of dopamine's catechol ring can result in two primary products: dopamine-3-O-phosphate and dopamine-4-O-phosphate. Achieving regioselectivity, the preferential phosphorylation at either the 3- or 4-position, is a significant challenge in the synthesis of these compounds. The electronic and steric properties of the catechol ring influence the reactivity of the two hydroxyl groups.

In enzymatic systems, such as those involving catechol-O-methyltransferase (COMT), regioselectivity is a well-documented phenomenon in the metabolism of catechols. nih.gov However, in chemical synthesis, achieving high regioselectivity for phosphorylation is more complex. The relative acidity of the two hydroxyl groups can be influenced by the solvent and reaction conditions, which in turn affects their nucleophilicity towards phosphorylating agents. While specific methods for the selective chemical synthesis of dopamine-4-phosphate are not extensively detailed in the literature, general principles of organic chemistry suggest that subtle differences in the electronic environment of the two hydroxyl groups could be exploited. For instance, intramolecular hydrogen bonding or the use of specific catalysts might favor phosphorylation at one position over the other.

Enzymatic approaches offer a promising alternative for achieving high regioselectivity. For example, tyrosine hydroxylase catalyzes the addition of a hydroxyl group to the meta position of tyrosine to produce L-DOPA, demonstrating the high degree of regioselectivity achievable in biological systems. nih.gov The development of synthetic enzyme mimics or the use of purified enzymes could provide a viable route to selectively synthesize dopamine-4-phosphate.

Protection-Deprotection Strategies for Hydroxyl and Amine Groups

Given the reactivity of the catechol and amine functionalities of dopamine, protection-deprotection strategies are essential to direct the phosphorylation to the desired hydroxyl group. acs.org The choice of protecting groups is critical, as they must be stable under the phosphorylation conditions and selectively removable without affecting the newly formed phosphate ester.

For the catechol moiety, a common strategy involves the use of cyclic protecting groups, such as acetonides, which can protect both hydroxyl groups simultaneously. acs.org The amine group is often protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). A typical synthetic sequence would involve:

Amine Protection: The primary amine of dopamine is first protected to prevent its reaction with the phosphorylating agent.

Selective Deprotection/Protection of Hydroxyl Groups: To achieve regioselective phosphorylation at the 4-position, one might employ a strategy where the 3-hydroxyl group is selectively protected. This could potentially be achieved by exploiting the differential reactivity of the two hydroxyls or through a multi-step process of protection, differentiation, and deprotection.

Phosphorylation: With the amine and the 3-hydroxyl group protected, the 4-hydroxyl group is then phosphorylated.

Deprotection: Finally, all protecting groups are removed to yield the dopamine-4-phosphate ester.

The following table summarizes common protecting groups used in the synthesis of related compounds:

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) |

| Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Catechol (both OH) | Acetonide | Mild acidic conditions |

| Hydroxyl | Benzyl (B1604629) (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) |

Catalytic and Reagent-Based Methods for Esterification (e.g., dibenzyl phosphite (B83602)/carbon tetrabromide)

Several methods are available for the phosphorylation of hydroxyl groups. The Atherton-Todd reaction is a classic method for the formation of phosphoramidates and can be adapted for the synthesis of phosphate esters. nih.govbeilstein-journals.org This reaction typically involves a dialkyl phosphite, a base, and a carbon tetrahalide. nih.govbeilstein-journals.org

A specific example of a reagent system used for the phosphorylation of phenols is the combination of dibenzyl phosphite and carbon tetrabromide . ewadirect.com This method has been successfully employed in the synthesis of prodrugs of other phenolic compounds. ewadirect.com The reaction proceeds through the in-situ formation of a reactive phosphorylating agent. The proposed mechanism involves the reaction of dibenzyl phosphite with carbon tetrabromide in the presence of a base to form a dibenzyl bromophosphite intermediate, which then reacts with the hydroxyl group of the phenol (B47542). The benzyl groups on the phosphate can be subsequently removed by hydrogenolysis to yield the free phosphate ester. researchgate.net

The general steps for this phosphorylation method are:

Reaction of the protected dopamine derivative with dibenzyl phosphite and carbon tetrabromide in the presence of a non-nucleophilic base (e.g., triethylamine).

Formation of the protected dopamine-4-O-dibenzylphosphate ester.

Removal of the benzyl protecting groups from the phosphate moiety via hydrogenolysis.

Removal of the protecting groups from the dopamine backbone to yield the final product.

Development and Chemical Design of Dopamine Phosphate Ester Prodrugs

The development of prodrugs is a key strategy to overcome the pharmacokinetic limitations of dopamine. scirp.org By converting dopamine into a phosphate ester, its properties can be modulated to improve its solubility, stability, and ability to be transported to the site of action. ewadirect.com

Utilization of Ester Linkages for Controlled Dopamine Release

The phosphate ester linkage in dopamine-4-phosphate serves as a bioreversible bond that can be cleaved by endogenous enzymes, such as alkaline phosphatases, to release active dopamine. ewadirect.com The rate of this enzymatic hydrolysis can be controlled by the chemical design of the prodrug, allowing for a sustained release of dopamine over time. researchgate.net This controlled release can help to maintain therapeutic drug levels and reduce the frequency of administration.

The stability of the ester linkage is a critical factor in the design of these prodrugs. The prodrug must be stable enough to reach its target site before being cleaved, but also labile enough to release the active drug at a therapeutically relevant rate. The electronic and steric environment around the phosphate ester can be modified to tune its susceptibility to enzymatic cleavage.

Conjugation with Carrier Moieties to Enhance Transport Mechanisms (e.g., amino acids, glycosides, PEG diacids)

To further enhance the delivery of dopamine, particularly to the brain, dopamine-4-phosphate can be conjugated with various carrier moieties. scirp.org These carriers can exploit endogenous transport mechanisms to facilitate passage across biological barriers like the blood-brain barrier. scirp.org

Amino Acids: Conjugating dopamine to amino acids can leverage amino acid transporters present in the blood-brain barrier. ijpsonline.comnih.gov For example, dopamine has been conjugated with amino acids like glycine, alanine, phenylalanine, and valine. ijpsonline.comnih.gov These conjugates can potentially be recognized by neutral amino acid transporters, facilitating their entry into the central nervous system. ijpsonline.com

Glycosides: Sugars, such as glucose, can be attached to dopamine to create glycosidic prodrugs. researchgate.net These conjugates are designed to interact with glucose transporters, like GLUT1, which are abundant in the blood-brain barrier. researchgate.net By mimicking natural substrates, these dopamine-glycoside conjugates can be actively transported into the brain, where they can then be hydrolyzed to release dopamine. researchgate.netmdpi.com

PEG Diacids: Poly(ethylene glycol) (PEG) is a polymer that is widely used in drug delivery to improve the solubility and pharmacokinetic profile of drugs. acs.org Conjugating dopamine to PEG diacids can increase its half-life in circulation and potentially improve its delivery characteristics. acs.org The ester linkages formed between dopamine and PEG diacid can be designed to be hydrolytically or enzymatically cleavable, allowing for the controlled release of dopamine. acs.orgresearchgate.net

Principles of Chemical Delivery Systems Applied to Dopamine Phosphate Esters

A Chemical Delivery System (CDS) is a prodrug strategy designed to overcome the limitations of administering a pharmacologically active agent directly. nih.gov This approach involves the chemical modification of the active drug into an inactive prodrug form, which can then traverse biological barriers and reach the target site more effectively. nih.gov Once at or near the desired location, the prodrug undergoes a predictable, enzyme-catalyzed transformation that releases the active parent drug. nih.govtandfonline.com This strategy is particularly relevant for neurotransmitters like dopamine, which face significant challenges in systemic administration, including rapid metabolism and an inability to cross the blood-brain barrier (BBB). nih.govtandfonline.com

The application of a phosphate ester linkage to dopamine is a specific example of a CDS designed to enhance its therapeutic potential. tandfonline.comnih.gov The core principles of this system revolve around altering the physicochemical properties of dopamine to improve its delivery and subsequent bioactivation in vivo. ontosight.aineurologylive.com

Key principles include:

Enhanced Solubility and Stability : Dopamine itself has limitations that can be overcome by its conversion into a phosphate ester prodrug. tandfonline.com Phosphate ester prodrugs, such as foslevodopa (B8530) (a prodrug of levodopa, the metabolic precursor to dopamine), are designed to have enhanced aqueous solubility. neurologylive.com This modification allows for different formulation possibilities. The synthesis of these esters aims to create compounds with improved stability compared to the parent molecule. ontosight.ai

The Prodrug Concept : The CDS approach for dopamine relies on the prodrug principle, where an inactive chemical derivative is administered and then converted into the active drug within the body. tandfonline.com This is appealing because it can be designed for more site-specific delivery. tandfonline.com The phosphate ester of dopamine is inactive itself but serves as a carrier for dopamine. nih.gov

Enzymatic Bioactivation : A critical principle of the dopamine phosphate ester CDS is its reliance on endogenous enzymes for activation. The phosphate ester group is specifically designed to be cleaved by alkaline phosphatases, which are enzymes found throughout the body, including in subcutaneous tissue and the general circulation. nih.govneurologylive.com The hydrolysis of the dopamine-phosphate ester bond by these enzymes regenerates the active dopamine molecule and inorganic phosphate. nih.gov Research on rat tissue homogenates has shown that alkaline phosphatase activity is a key contributor to the hydrolysis of dopamine phosphate esters, particularly in the kidney. nih.gov

Overcoming Metabolic Inactivation : A primary challenge with administering catecholamines like dopamine is their rapid metabolic inactivation by the first-pass effect. tandfonline.com A CDS using a phosphate ester can protect the dopamine molecule from premature metabolism, allowing it to circulate and reach its target tissues before being converted into its active form. tandfonline.com

The table below summarizes the fundamental principles of a chemical delivery system based on dopamine phosphate esters.

| Principle | Description | Effect on Dopamine Delivery | Relevant Enzyme |

|---|---|---|---|

| Prodrug Design | Dopamine is chemically modified into an inactive phosphate ester form. | Masks the active dopamine molecule, preventing premature interaction with receptors and metabolic enzymes. tandfonline.com | N/A (Synthesis) |

| Enhanced Physicochemical Properties | The addition of a phosphate group increases the aqueous solubility of the molecule. neurologylive.com | Improves formulation characteristics and potentially alters absorption and distribution profiles. ontosight.aineurologylive.com | N/A (Chemical Property) |

| Enzymatic Cleavage (Bioactivation) | The phosphate ester bond is hydrolyzed in vivo, releasing the parent drug. nih.gov | Regenerates active dopamine at or near target tissues, enabling its pharmacological effect. nih.govneurologylive.com | Alkaline Phosphatase nih.govneurologylive.com |

| Bypassing First-Pass Metabolism | The prodrug is protected from the rapid metabolic inactivation that typically affects catecholamines. tandfonline.com | Increases the overall amount of active drug that can reach systemic circulation and target organs. tandfonline.com | N/A (Pharmacokinetic Advantage) |

Biochemical and Cellular Interactions of Dopamine 4 Phosphate Ester

Enzymatic Hydrolysis and Dopamine (B1211576) Release Kinetics in Biological Matrices

The conversion of dopamine-4-phosphate ester to dopamine is a pivotal step, primarily mediated by enzymatic hydrolysis. The rate and efficiency of this process are highly dependent on the biological environment.

Characterization of Hydrolysis Rates in Tissue Homogenates and Biological Fluids (e.g., plasma, brain extracts)

Studies utilizing rat tissue homogenates have demonstrated that this compound is effectively hydrolyzed to release dopamine and inorganic phosphate (B84403). nih.gov The rate of this hydrolysis varies significantly across different tissues. For instance, kidney homogenates exhibit a high rate of hydrolysis. nih.gov In contrast, the hydrolysis rate in brain, heart, and liver homogenates is also present but appears to be governed by different enzymatic machinery. nih.gov

Intravenous infusion of this compound in rats led to increased dopamine levels in the plasma, kidney, and heart, but not in the brain or liver, suggesting that the prodrug is readily hydrolyzed in the bloodstream and certain peripheral tissues. nih.gov The stability of similar phosphate ester prodrugs in plasma can be species-dependent. For example, some L-dopa esters show faster hydrolysis in rat plasma compared to dog or human plasma. researchgate.net

Table 1: Hydrolysis of this compound in Rat Tissue Homogenates

| Tissue Homogenate | Relative Hydrolysis Rate |

|---|---|

| Kidney | High |

| Brain | Moderate |

| Heart | Moderate |

This table provides a qualitative comparison of hydrolysis rates based on available research.

Identification and Characterization of Phosphatases Involved in Hydrolysis (e.g., Alkaline Phosphatase, brain-specific phosphatases)

A key enzyme implicated in the hydrolysis of this compound, particularly in the kidney, is alkaline phosphatase (AP). nih.govfrontiersin.org APs are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH and are found on the outer surface of the plasma membrane. frontiersin.orgscirp.org The high rate of hydrolysis in kidney homogenates is largely attributed to the activity of alkaline phosphatase. nih.gov

Interestingly, the hydrolysis observed in brain homogenates appears to be independent of alkaline phosphatase activity, suggesting the presence of brain-specific phosphatases. nih.govthoracickey.com These could include other members of the phosphoprotein phosphatase (PPP) family, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are abundant in the brain and are regulated by neurotransmitters like dopamine. thoracickey.comnih.gov Another candidate is the striatal-enriched protein tyrosine phosphatase (STEP), a neuron-specific phosphatase. plos.orgnih.gov

Investigation of Factors Influencing Hydrolysis Activity (e.g., ionic cofactors)

The activity of phosphatases is often modulated by various factors, including the presence of ionic cofactors. In the case of this compound hydrolysis in kidney homogenates, the rate was found to be increased by the addition of exogenous magnesium chloride (MgCl2). nih.gov However, calcium chloride (CaCl2) and potassium chloride (KCl) did not have the same effect. nih.gov This suggests a specific requirement for magnesium ions for the optimal activity of the phosphatases involved in the kidney. In contrast, the hydrolytic activity in brain, heart, and liver homogenates was insensitive to these added salts, further supporting the idea that different enzymes are at play in these tissues. nih.gov

Mechanisms of Interaction with Cellular and Subcellular Components

For a prodrug to be effective, it must not only release the active drug but also be able to reach its target site, which often involves crossing cellular membranes.

Theoretical and Experimental Assessment of Membrane Permeability and Transport

The primary motivation for creating a phosphate ester prodrug of dopamine is to overcome the low membrane permeability of the parent molecule. mdpi.com Dopamine itself is a hydrophilic molecule and does not readily cross the blood-brain barrier or cellular membranes by passive diffusion. mdpi.comacs.orgnih.gov By masking the polar hydroxyl groups with a phosphate group, the resulting ester is designed to be more lipophilic, which is a common strategy to improve diffusion across cell membranes. acs.org

However, the phosphate group itself is negatively charged at physiological pH, which can still hinder passive diffusion. researchgate.net Therefore, the permeability of this compound is a balance between the increased lipophilicity from masking the catechol and the negative charge of the phosphate. Studies on similar phosphate prodrugs indicate that while they have improved membrane permeability compared to the parent drug, their transport is not solely dependent on passive diffusion. nih.gov The interaction of dopamine with the lipid bilayer itself is complex, with a strong partitioning into the lipid headgroup region but a high energy barrier for further penetration into the hydrophobic core. acs.orgnih.gov

Exploration of Cellular Uptake Mechanisms for Phosphate Ester Prodrugs

The cellular uptake of phosphate ester prodrugs is a multifaceted process. While increased lipophilicity can enhance passive diffusion, other mechanisms are often involved. acs.orgnih.gov The cellular internalization of inorganic phosphate itself requires specific transporter proteins. acs.org It is plausible that phosphate ester prodrugs could also interact with such transporters.

Another important aspect is the concept of "trapping" the active drug inside the cell. Once the phosphate ester prodrug crosses the cell membrane, intracellular phosphatases can cleave the phosphate group, releasing the charged dopamine molecule. researchgate.net This charged form is then less likely to diffuse back out of the cell, leading to an accumulation of the active drug at its site of action. researchgate.net This strategy of masking negative charges to facilitate passive diffusion, followed by intracellular enzymatic cleavage to trap the active compound, is a key principle in the design of many phosphate and phosphonate (B1237965) prodrugs. researchgate.netnih.gov

Intracellular Fate and Compartmentalization Post-Hydrolysis

Following its transport into the cell, this compound undergoes rapid enzymatic hydrolysis, a critical step that liberates the active neurotransmitter, dopamine. This bioactivation is primarily mediated by intracellular phosphatases, a ubiquitous class of enzymes. d-nb.infonih.gov Alkaline phosphatases, for instance, are known to be present in various cellular compartments, including the cytoplasm, ensuring the efficient conversion of the prodrug. nih.govnih.gov Once hydrolyzed, the newly formed dopamine molecule faces a crucial juncture, where its subsequent localization determines its functional role and potential cytotoxicity. The primary intracellular fates of dopamine are sequestration into synaptic vesicles or metabolic degradation.

Upon its release into the cytoplasm, dopamine is a substrate for the vesicular monoamine transporter 2 (VMAT2), an integral protein on the membrane of synaptic vesicles. nih.govresearchgate.netmolbiolcell.org This transporter actively pumps cytosolic dopamine into the vesicles, a process driven by a proton gradient maintained by a vesicular H+-ATPase. pnas.orgneurologylive.com This sequestration is vital for several reasons: it concentrates dopamine for subsequent exocytotic release into the synapse, and it protects the neuron from the potentially toxic effects of free cytosolic dopamine. d-nb.infonih.gov Unsequestered cytoplasmic dopamine can auto-oxidize or be metabolized by enzymes like monoamine oxidase (MAO), leading to the formation of reactive oxygen species and quinones, which can induce oxidative stress and cellular damage. researchgate.netnih.govmdpi.com

The efficiency of vesicular packaging is a key determinant of dopamine homeostasis. The kinetics of VMAT2 transport have been characterized in several studies, providing insight into the rate and capacity of dopamine sequestration.

Table 1: Kinetic Parameters of Vesicular Dopamine Uptake by VMAT2 This table presents experimentally determined kinetic values for the vesicular monoamine transporter 2 (VMAT2), illustrating the transporter's affinity for dopamine (Km) and its maximum transport rate (Vmax). These values are critical for understanding how efficiently newly hydrolyzed dopamine is sequestered from the cytoplasm into synaptic vesicles.

| Parameter | Reported Value | Experimental System | Reference |

| Km (Affinity) | 289 ± 59 nM | Small synaptic vesicles from rat striatum | nih.gov |

| Vmax (Max. Velocity) | 1.9 ± 0.2 fmol/(s·µg protein) | Small synaptic vesicles from rat striatum | nih.gov |

| Vmax (Relative Increase) | ~2-fold increase | Vesicles from VMAT2-overexpressing mice | pnas.org |

The compartmentalization of dopamine post-hydrolysis can be further understood by examining studies using dopamine precursors like L-DOPA, which similarly increase intracellular dopamine levels. These studies allow for the quantification of dopamine distribution between different intracellular compartments. Research combining advanced imaging and mass spectrometry has successfully measured dopamine concentrations within the sub-compartments of large dense core vesicles (LDCVs).

Table 2: Quantified Intracellular Dopamine Concentrations Post-Precursor Administration This table provides quantitative data on the concentration of dopamine within specific intracellular compartments following the administration of a dopamine precursor. This illustrates the significant concentration gradient between the cytoplasm and vesicular storage sites, highlighting the effectiveness of the compartmentalization process.

| Cellular Compartment | Dopamine Concentration | Experimental Conditions | Reference |

| Vesicular Dense Core | 87.5 mM | PC12 cells incubated with 150 µM ¹³C L-DOPA | mdpi.com |

| Vesicular Halo | 16.0 mM | PC12 cells incubated with 150 µM ¹³C L-DOPA | mdpi.com |

| Whole Vesicle (Average) | 39.5 mM | PC12 cells incubated with 150 µM ¹³C L-DOPA | mdpi.com |

| Extracellular (Nigral) | ~180-fold increase over baseline | Rat substantia nigra perfused with 10 µM L-DOPA | nih.gov |

These findings underscore the dynamic and highly regulated process that follows the intracellular release of dopamine from its phosphate ester prodrug. The rapid hydrolysis by cellular phosphatases initiates a cascade where the liberated dopamine is efficiently partitioned. The primary pathway is its active transport into synaptic vesicles by VMAT2, leading to high intravesicular concentrations necessary for neurotransmission and crucial for preventing cytoplasmic accumulation and subsequent neurotoxicity. nih.govpnas.orgnih.gov Any dopamine that evades vesicular packaging is subject to enzymatic degradation, representing an alternative, catabolic fate. researchgate.netmdpi.com The balance between these pathways is fundamental to maintaining dopaminergic neuronal health and function.

Metabolism and Biodegradation of Dopamine Phosphate Esters

Elucidation of Metabolic Pathways for Dopamine (B1211576) Phosphate (B84403) Esters

The principal metabolic pathway for dopamine phosphate esters, such as Dopamine-4-phosphate, is the hydrolytic cleavage of the phosphate ester bond. nih.gov This biotransformation releases free dopamine and inorganic phosphate as the primary products. nih.gov This conversion is essential for the prodrug to exert its dopaminergic effects, as the phosphate moiety alters the molecule's properties, including its ability to interact with dopamine receptors. ontosight.ai

Research involving the administration of a dopamine phosphate ester (a mixture of 3- and 4-phosphate esters) to rats demonstrated a significant increase in dopamine levels in the plasma, kidney, and heart. nih.gov However, this did not lead to an alteration in dopamine levels within the brain or liver, suggesting that the conversion and/or distribution of the released dopamine is tissue-dependent. nih.gov The fundamental metabolic step is the dephosphorylation, which effectively unmasks the dopamine molecule, allowing it to engage with its target receptors.

Table 4.1: Primary Metabolic Reaction for Dopamine Phosphate Ester

| Substrate | Enzymatic Process | Products |

| Dopamine-4-phosphate ester | Hydrolysis | Dopamine, Inorganic Phosphate |

This table illustrates the core metabolic conversion of this compound back to active dopamine.

Identification of Key Enzymes Beyond Simple Phosphatases in Dopamine Phosphate Ester Catabolism

The enzymatic catabolism of dopamine phosphate esters involves tissue-specific phosphatases. Studies using rat tissue homogenates have shown that various tissues, including the kidney, brain, heart, and liver, can hydrolyze these esters. nih.gov

In the kidney, a significant portion of this hydrolytic activity is attributed to alkaline phosphatase . nih.gov The rate of hydrolysis in kidney homogenates was found to increase with the addition of magnesium chloride (MgCl2), a known cofactor for alkaline phosphatase, but not with calcium chloride (CaCl2) or potassium chloride (KCl). nih.gov

Conversely, the hydrolysis observed in brain homogenates was insensitive to these added salts, indicating that the enzymatic activity in the brain is independent of alkaline phosphatase. nih.gov This finding strongly suggests the existence of other, more specific enzymes responsible for the metabolism of dopamine phosphate esters within the central nervous system. nih.gov While these specific enzymes have not been fully characterized, their presence points to a potentially distinct mechanism of dopamine prodrug activation in the brain compared to peripheral tissues like the kidney. nih.gov

Table 4.2: Enzymatic Hydrolysis of Dopamine Phosphate Ester in Rat Tissues

| Tissue | Key Enzyme(s) Implicated | Effect of MgCl2 |

| Kidney | Alkaline Phosphatase | Increased Rate of Hydrolysis |

| Brain | Specific, non-alkaline phosphatase enzymes (postulated) | Insensitive (No change in rate) |

| Heart | Not specified, but activity present | Insensitive (No change in rate) |

| Liver | Not specified, but activity present | Insensitive (No change in rate) |

This table summarizes the differential enzymatic activities observed in various rat tissues responsible for the hydrolysis of dopamine phosphate esters. nih.gov

Comparative Metabolic Studies with Endogenous Dopamine Conjugates (e.g., dopamine sulfates, O-methylated derivatives)

The metabolism of exogenously administered this compound as a prodrug contrasts significantly with the metabolic fate of endogenous dopamine. Endogenous dopamine undergoes extensive Phase I and Phase II metabolism, leading to various conjugated and derivatized products for excretion. drugbank.comgoogle.com

The main pathways for endogenous dopamine metabolism include:

O-methylation: Catalyzed by Catechol-O-methyltransferase (COMT), this reaction adds a methyl group, typically at the 3-position of the catechol ring, to dopamine or its metabolites. google.com The primary O-methylated metabolite of dopamine's downstream product, 3,4-dihydroxyphenylacetic acid (DOPAC), is homovanillic acid (HVA). acs.org

Phase II Conjugation: Dopamine and its metabolites are conjugated with sulfates or glucuronic acid to increase their water solubility for renal excretion. drugbank.comgoogle.com Dopamine itself can be conjugated to form dopamine sulfates and dopamine glucuronides. google.comacs.org This conjugation is a major route of metabolism, with a significant portion of dopamine being excreted as sulfate (B86663) and glucuronide conjugates of its metabolites. drugbank.com The enzymes responsible include sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). acs.org

In essence, the metabolism of dopamine-4-phosphate is a process of activation (releasing active dopamine), whereas the conjugation of endogenous dopamine is a process of inactivation and elimination . nih.govdrugbank.com

Table 4.3: Comparison of Metabolic Pathways

| Metabolic Process | This compound | Endogenous Dopamine |

| Primary Reaction | Hydrolysis (Dephosphorylation) | Oxidation (by MAO), O-methylation (by COMT), Conjugation (Sulfation, Glucuronidation) |

| Key Enzymes | Phosphatases (e.g., Alkaline Phosphatase) | Monoamine Oxidase (MAO), COMT, Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) |

| Primary Outcome | Activation: Release of active Dopamine | Inactivation & Elimination: Formation of metabolites like HVA, DOPAC, and their sulfate/glucuronide conjugates |

| Major Metabolites | Dopamine, Inorganic Phosphate | Homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), Dopamine sulfate, Dopamine glucuronide |

This table provides a comparative overview of the metabolic fate of the prodrug this compound versus naturally occurring dopamine. nih.govgoogle.comacs.org

In Vitro Metabolic Stability Studies Using Subcellular Fractions (e.g., liver microsomes)

In vitro studies using subcellular fractions are crucial for predicting the metabolic fate of a compound. For dopamine phosphate esters, research has utilized tissue homogenates from rats, which contain a mixture of subcellular components, including microsomes, cytosol, and mitochondria.

Studies with liver homogenates demonstrated that they are capable of hydrolyzing dopamine phosphate ester to release dopamine and inorganic phosphate. nih.gov This indicates that the necessary enzymatic machinery for this conversion is present in the liver. nih.gov However, unlike kidney homogenates, the hydrolytic activity in liver homogenates was not affected by the addition of MgCl2, suggesting the enzymes involved are not the same type of alkaline phosphatases that are highly active in the kidney. nih.gov

While these studies provide valuable insight, specific investigations focusing solely on the metabolic stability within isolated liver microsomes for this compound are not extensively detailed in the reviewed literature. Microsomal fractions are typically used to study Phase I metabolism (like oxidation by cytochrome P450 enzymes), while the primary metabolism of dopamine-4-phosphate is a hydrolytic reaction often catalyzed by cytosolic or membrane-bound phosphatases. The use of whole homogenates suggests that enzymes from various cellular compartments likely contribute to the ester's breakdown. nih.gov

Analytical and Characterization Techniques for Dopamine 4 Phosphate Ester

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized dopamine-4-phosphate ester. These methods provide direct evidence of the compound's structural features and elemental makeup.

Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for confirming the successful synthesis of dopamine (B1211576) esters by verifying the formation of the ester linkage. acs.org The analysis involves comparing the FTIR spectrum of the product with that of the starting material, dopamine.

In a typical analysis, the spectrum of dopamine displays characteristic peaks corresponding to its functional groups, such as N-H stretching of the amine group, O-H stretching of the phenol (B47542) groups, and C-N stretching. acs.org The successful formation of the phosphate (B84403) ester is confirmed by the appearance of new, distinct peaks in the product's spectrum. Specifically, a strong absorption peak around 1720 cm⁻¹ indicates the stretching vibration of the ester carbonyl group (C=O), and another peak around 1120 cm⁻¹ corresponds to the ester C-O stretching. acs.org The presence of these peaks, alongside the original peaks from the dopamine backbone, provides strong evidence for the successful esterification. acs.org

Table 1: Characteristic FTIR Spectral Peaks for Dopamine Ester Verification

| Functional Group | Characteristic Peak (cm⁻¹) | Significance |

|---|---|---|

| Ester C=O Stretching | ~1720 | Confirms the formation of the ester linkage. acs.org |

| Ester C-O Stretching | ~1120 | Further verifies the presence of the ester group. acs.org |

| Amine N-H Stretching | ~3346 | Characteristic of the dopamine backbone. acs.org |

| Phenol O-H Stretching | ~3270 | Characteristic of the dopamine backbone. acs.org |

Data derived from a study on a related PEGylated dopamine ester. acs.org

Elemental analysis, often performed using a CHNS/O analyzer, is employed to determine the elemental composition (carbon, hydrogen, nitrogen, sulfur, and oxygen) of this compound. acs.org This technique provides quantitative data that can be compared against the theoretical values calculated from the compound's molecular formula, thereby confirming its empirical formula and purity. cdnsciencepub.com

For instance, in the synthesis of a dopamine ester, the elemental composition of the product is expected to differ from the starting materials. An increase in the percentage of oxygen and the presence of phosphorus (if measured) would be consistent with the formation of the phosphate ester. acs.org The removal of a water molecule during the esterification reaction can also be confirmed by a corresponding change in the elemental composition compared to the sum of the reactants. acs.org This method serves as a fundamental check for the integrity of the synthesized compound. acs.orgcdnsciencepub.com

Chromatographic Separation and Detection Methodologies

Chromatographic and electrophoretic techniques are indispensable for the separation, purification, and quantification of this compound. These methods exploit differences in the physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of dopamine and its derivatives, including phosphate esters. sci-hub.se Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. sci-hub.senih.gov

Various detection modes can be coupled with HPLC for sensitive and selective analysis:

Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both separation and mass information, allowing for definitive identification and quantification. sci-hub.sesigmaaldrich.com Electrospray ionization (ESI) is a common ionization source used for this type of analysis. sigmaaldrich.com

Electrochemical Detection (ECD): Due to the electroactive nature of the catechol moiety in dopamine, ECD is a highly sensitive and selective detection method. sci-hub.senih.gov

Fluorescence Detection (FD): This method can be used, often after pre-column derivatization with a fluorescent tag, to enhance sensitivity and selectivity. akjournals.comresearchgate.net

UV-Vis Detection: This is a more general detection method that measures the absorbance of the analyte at a specific wavelength. researchgate.net

The versatility of HPLC allows for the analysis of this compound in complex biological samples, such as plasma and tissue extracts. sci-hub.senih.gov

Table 2: Example HPLC Conditions for Analysis of Dopamine-Related Compounds

| Parameter | Condition |

|---|---|

| Column | Discovery HS F5, 15 cm × 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1 mL/min |

| Column Temperature | 35 °C |

| Detector | Mass Spectrometer (MS) with ESI source |

Table data is illustrative for dopamine-related compounds and may require optimization for this compound. sigmaaldrich.com

Gas Chromatography (GC) is another powerful separation technique, but it is typically reserved for thermally stable and volatile compounds. researchgate.net Dopamine and its phosphate ester are non-volatile due to their polarity and the presence of hydroxyl and amine groups. Therefore, a derivatization step is required to convert them into volatile derivatives before GC analysis. tue.nlnih.gov

Common derivatization strategies include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride to create volatile esters and amides. nih.gov

Esterification: Creating volatile esters, for example, with pentafluorobenzyl (PFB) bromide. tue.nl This is particularly useful for enabling highly sensitive detection with an electron capture detector (ECD). tue.nlnih.gov

Once derivatized, the compounds can be separated on a GC column and detected with high sensitivity using detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.nettue.nl This method has been successfully applied to measure dopamine and its precursor, L-DOPA, in plasma samples. nih.gov

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and low sample consumption, making it an attractive alternative to HPLC for the analysis of charged species like this compound. researchgate.netnih.gov Separation in CE is based on the differential migration of analytes in an electrolyte solution (background electrolyte) under the influence of a high-voltage electric field. conicet.gov.ar

For dopamine analysis, CE is often paired with highly sensitive detection methods:

Amperometric Detection: This electrochemical method is well-suited for electroactive analytes like dopamine and provides low detection limits. researchgate.netconicet.gov.ar

Laser-Induced Fluorescence (LIF) Detection: After derivatization with a fluorescent label, LIF can achieve extremely high sensitivity. akjournals.com

CE has been successfully used to separate dopamine from other catecholamines and related compounds in various samples, demonstrating its high resolving power. akjournals.comresearchgate.net The use of additives in the background electrolyte, such as cyclodextrins, can further enhance separation selectivity, particularly for resolving closely related compounds or enantiomers.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry is a cornerstone technique for the analysis of this compound due to its high sensitivity and specificity, which allow for precise mass determination and structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for profiling metabolites in complex biological matrices such as plasma, urine, and tissue extracts. sci-hub.sebiorxiv.org This method separates compounds based on their physicochemical properties before they are detected by the mass spectrometer, enabling the quantification of multiple analytes simultaneously. acs.orgacs.org

For the analysis of this compound, LC-MS/MS methods would be adapted from established protocols for dopamine and other polar metabolites. acs.orgacs.org The separation would likely employ hydrophilic interaction liquid chromatography (HILIC) or a pentafluorophenylpropyl (PFPP) column, which are well-suited for retaining and separating polar, water-soluble compounds like phosphate esters. shimadzu.com Ion-pairing reagents can also be used in reversed-phase chromatography to improve the retention of such analytes. shimadzu.com

In the mass spectrometer, detection would typically occur in negative ion mode, which is sensitive for phosphate groups. Multiple Reaction Monitoring (MRM) would be used for quantification, tracking the specific transition from the precursor ion (the intact molecule) to a characteristic product ion (a fragment). For this compound, this would likely involve the loss of the phosphate group (H₂PO₄⁻), providing high specificity. Derivatization of the amine group can also be employed to enhance sensitivity and chromatographic performance. acs.org

Table 1: Example Performance of LC-MS/MS Methods for Dopamine and Related Metabolites This table illustrates typical performance characteristics for the analysis of dopamine, which serve as a benchmark for developing methods for its phosphate ester.

| Analyte | Matrix | LLOQ (Lower Limit of Quantification) | Technique | Reference |

| Dopamine | Plasma | 0.020 nmol/L | LC-MS/MS with derivatization | acs.org |

| Dopamine | Urine | 1.215 ng/mL | LC-MS/MS | turkjps.org |

| Dopamine Metabolites | Brain Microdialysates | 0.02 - 0.2 ng/mL | Derivatization-assisted LC-MS/MS | acs.org |

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. frontiersin.orgrsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) have been successfully used to map the distribution of neurotransmitters, including dopamine, in brain tissue. frontiersin.orgnih.gov

Conceptually, MSI could be applied to investigate the tissue distribution of this compound. Research has shown that a phosphate ester of dopamine is hydrolyzed by various rat tissue homogenates, with the highest activity found in the kidney. nih.gov MALDI-MSI could be used on sections of kidney and other tissues to map the location of this compound. This would provide invaluable insight into its localized metabolism, revealing whether it accumulates in specific regions, such as the renal cortex or medulla. This approach would help elucidate the compound's physiological role, which may be distinct from that of systemic dopamine. nih.gov

Electrochemical Methods for Detection and Real-Time Monitoring

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them ideal for the detection and real-time monitoring of electroactive species. nih.govnih.gov

Voltammetric techniques such as Fast-Scan Cyclic Voltammetry (FSCV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are widely used for the detection of dopamine. nih.govresearchgate.netnih.gov These methods measure the current generated from the oxidation of dopamine at an electrode surface as a function of an applied potential.

This compound itself is not readily electroactive at the same potentials as dopamine. Therefore, its detection would conceptually involve a two-step process:

Enzymatic Hydrolysis: The sample containing this compound would be treated with a phosphatase enzyme (e.g., alkaline phosphatase) to cleave the phosphate group and release free dopamine. nih.gov

Voltammetric Detection: The resulting dopamine would then be quantified using a voltammetric technique. nih.govijcce.ac.ir

The choice of technique depends on the application. FSCV offers sub-second temporal resolution, making it suitable for real-time monitoring of dopamine release dynamics. researchgate.netnih.gov DPV and SWV provide very low detection limits, which are ideal for quantifying trace amounts in biological samples. ijcce.ac.irmdpi.com

The development of advanced electrochemical sensors aims to improve the selectivity and sensitivity of detection, particularly in complex biological environments. frontiersin.orgmdpi.com For this compound, a selective sensor would likely be a biosensor that integrates a biological recognition element with an electrochemical transducer.

A conceptual design for such a sensor would involve the immobilization of alkaline phosphatase onto an electrode surface. nih.gov When the sensor is exposed to a sample, the immobilized enzyme would specifically hydrolyze this compound, generating dopamine in close proximity to the electrode surface. The locally produced dopamine is then immediately detected. The electrode itself can be modified with various materials—such as graphene, carbon nanotubes, or gold nanoparticles—to enhance the electrochemical signal and prevent fouling from interfering substances. nih.govnih.govijcce.ac.ir This design leverages the specificity of the enzyme and the sensitivity of the modified electrode to create a highly selective analytical device. nih.govnih.gov

Table 2: Examples of Electrochemical Sensor Performance for Dopamine Detection This table provides data on various sensors for dopamine, indicating the performance that could be targeted for a this compound biosensor following enzymatic conversion.

| Electrode/Sensor Material | Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

| Au@SiO₂-APTES Composite | DPV | 0.125 - 0.875 | 0.047 | mdpi.com |

| Polypyrrole-MCM-48/Gold | SWV | 1 - 100 | 0.7 | nih.gov |

| Zirconium Phosphated Silica Gel/CPE | DPV | 0.04 - 50 | 0.02 | nih.gov |

| CNC/CuTMePP/GC | DPV | 0.1 - 100 | 0.03 | arabjchem.org |

Advanced and Hybrid Analytical Approaches (e.g., Solid-Phase Microextraction coupled with Chromatography/MS)

To overcome the challenges of analyzing low-concentration metabolites in complex samples, advanced sample preparation techniques are often coupled with analytical instruments. sci-hub.se Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov In SPME, analytes are extracted from the sample matrix onto a coated fiber, which can then be directly introduced into an LC-MS system for analysis. sci-hub.se

This hybrid approach (SPME-LC-MS) has been successfully used for the analysis of dopamine metabolites in plasma. sci-hub.se For the more polar this compound, a specialized SPME fiber coating would be required. A hydrophilic or mixed-mode sorbent could be developed to efficiently extract the phosphate ester from biological fluids while minimizing the co-extraction of interfering matrix components like salts and proteins. sci-hub.se This approach reduces sample handling, minimizes solvent use, and can improve detection limits by concentrating the analyte before analysis, making it a powerful tool for metabolomic research. sci-hub.senih.gov

Theoretical and Computational Studies in Dopamine 4 Phosphate Ester Research

Computational Chemistry and Molecular Modeling for Prodrug Design

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of phosphate (B84403) ester prodrugs, DFT calculations are instrumental in elucidating the mechanisms of hydrolysis, the critical step for releasing the active parent drug.

Studies on various phosphate monoester dianions have utilized DFT to map out the energy landscapes of their hydrolysis reactions. acs.orgnih.gov These calculations reveal that the reaction mechanism is highly dependent on the nature of the leaving group (the parent drug, e.g., dopamine). For compounds with good leaving groups, a more dissociative, solvent-assisted pathway is generally preferred. acs.org Conversely, as the leaving group becomes poorer, an associative, substrate-assisted pathway becomes more plausible. acs.org

DFT analyses have also been applied to understand the acid-catalyzed hydrolysis of prodrugs, showing that the rate-limiting step can change depending on the reaction medium (e.g., gas phase vs. aqueous solution). mdpi.com For instance, in the hydrolysis of thio-ester prodrugs compared to their oxygen-ester counterparts, DFT calculations revealed a similar hydrolysis mechanism but with a significantly higher activation energy for the thio-ester, explaining its slower in vitro hydrolysis rate. mdpi.com These computational insights are vital for predicting how a prodrug like Dopamine-4-phosphate ester would cleave to release dopamine (B1211576).

Table 1: Comparative DFT Analysis of Hydrolysis Mechanisms for Model Ester Prodrugs This interactive table provides a summary of findings from DFT studies on different types of ester prodrugs, illustrating the kind of data that would be generated for this compound.

| Prodrug Type | Computational Method | Key Finding | Implication for Prodrug Design |

| Aryl Phosphate Monoester | DFT (M06-2X, ωB97X-D) | Reaction pathway (dissociative vs. associative) depends on the leaving group's pKa. acs.org | The choice of parent drug influences the mechanism and rate of activation. |

| Thio-ester vs. Oxygen-ester | DFT (B3LYP/LACVP) | Thio-esters exhibit higher activation energy for hydrolysis due to innate electronic differences between S and O. mdpi.com | Thio-ester linkages can be used to slow down the release of the active drug. |

| Maleamic Acid Amide | DFT | The rate-limiting step is determined by the nature of the amine leaving group. mdpi.com | The linker structure can be finely tuned to control the drug release rate. |

Beyond the reaction mechanism, predicting the rate of cleavage is essential for a prodrug's success. Phosphate ester prodrugs are typically designed to be activated by endogenous enzymes, most notably alkaline phosphatase (ALP), which is abundant at the intestinal brush border. uef.fisnv63.ru

In silico models and in vitro studies with cell systems like Caco-2 monolayers are used to predict the kinetics of this enzymatic conversion. nih.gov By measuring the rate of parent drug appearance from its phosphate prodrug in the presence of ALP, researchers can determine key kinetic parameters. For example, studies on fosphenytoin (B1200035) and fosfluconazole (B1673567) have established their Michaelis-Menten constants (Kₘ and Vₘₐₓ), which quantify the enzyme's affinity for the prodrug and its maximum conversion rate. nih.gov Such studies show that the rate of conversion is prodrug concentration-dependent and that different prodrugs have vastly different affinities and cleavage rates by the same enzyme. nih.gov These predictive models are crucial for estimating how efficiently this compound would be converted to dopamine in the body.

Table 2: In Vitro Enzymatic Cleavage Kinetics of Model Phosphate Prodrugs by Alkaline Phosphatase in Caco-2 Cells This interactive table presents kinetic data from in vitro studies, which forms the basis for in silico predictions.

| Prodrug | Parent Drug | Michaelis-Menten Constant (Kₘ) | Source |

| Fosphenytoin | Phenytoin | 1160 µM | nih.gov |

| Fosfluconazole | Fluconazole | 351 µM | nih.gov |

Structure-Activity Relationship (SAR) Modeling for Ester Hydrolysis

Structure-Activity Relationship (SAR) modeling investigates how the chemical structure of a molecule relates to its biological activity. For phosphate ester prodrugs, SAR studies focus on how modifications to the promoiety (the phosphate group and any associated linkers) affect the rate and stability of hydrolysis. acs.org

Pharmacokinetic and Pharmacodynamic Modeling of Phosphate Ester Activation (theoretical framework)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling provides a theoretical framework to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of a prodrug and its active metabolite. nih.gov Metabolism is arguably the most critical PK parameter for phosphate prodrugs, as it dictates the release of the charged, active payload, which is then trapped within the cell. acs.orgnih.gov

For instance, spatially resolved PK/PD models have been used to compare different classes of hypoxia-activated prodrugs, identifying the optimal features required for antitumor activity. nih.gov These models demonstrate that for a prodrug strategy to be successful, there must be a delicate balance between unfavorable release during transit and favorable release at the intended site of action. nih.gov Applying a similar theoretical framework to this compound would be critical to predict its journey through the body and the resulting concentration of dopamine in target tissues.

Research Applications and Future Directions for Dopamine 4 Phosphate Ester

Utility as Chemical Probes for Dopaminergic System Research

Dopamine-4-phosphate ester and related compounds serve as valuable chemical probes for investigating the complex dopaminergic system. The dopaminergic system governs critical physiological and behavioral processes, and its dysfunction is linked to numerous neurological and psychiatric disorders. acs.orgfrontiersin.org Probes are essential for studying the components of this system, such as dopamine (B1211576) receptors (D1-D5), transporters, and the enzymes involved in dopamine synthesis and metabolism. frontiersin.org

The development of photoaffinity probes, for example, allows for the covalent binding to target receptors like the dopamine D2 receptor (DRD2), enabling their detection and purification for further study. acs.orgnih.gov While research has focused on developing probes from agonists like pramipexole (B1678040) and ropinirole, the underlying principle of chemical modification to study receptor interactions is relevant. syr.edu These probes help to identify the "interactome" of a drug, revealing a broader network of protein interactions beyond the primary target. nih.gov For instance, proteomic analysis using such probes has identified that ligands targeting DRD2 also interact with proteins involved in other signaling networks, including the endocannabinoid and GABA receptor pathways. nih.gov The design of these chemical tools is crucial, as minor structural changes can significantly impact their activity and binding. acs.org

Advancements in Targeted Chemical Delivery Strategies

A primary application of this compound is its role as a prodrug for the targeted delivery of dopamine. ontosight.ai Dopamine itself has limited therapeutic use for central nervous system (CNS) disorders because it cannot effectively cross the blood-brain barrier (BBB). wikipedia.orgacs.org The prodrug strategy aims to overcome this by masking the polar groups of a drug molecule, thereby increasing its lipophilicity and ability to permeate biological membranes. alquds.edu

The phosphate (B84403) ester of dopamine is designed to be hydrolyzed by endogenous enzymes, such as alkaline phosphatase, to release the active dopamine molecule at the desired site. nih.govnih.gov This enzymatic conversion is a key feature of the phosphate prodrug approach. nih.gov Research has shown that intravenous infusion of a dopamine phosphate ester in rats led to increased dopamine levels in the plasma, kidney, and heart, suggesting it can serve as an effective delivery vehicle. nih.gov Notably, the study indicated that this prodrug may be more effective than dopamine itself for increasing dopamine concentrations in the kidney. nih.gov The hydrolysis of the ester by brain homogenates also suggests the existence of specific enzymes in the brain capable of metabolizing it, which is a critical factor for potential CNS applications. nih.gov

Other advanced delivery strategies for dopamine include encapsulation in various types of nanoparticles, such as liposomes or metal-organic frameworks (MOFs), to protect the neurotransmitter from degradation and facilitate targeted release. mdpi.comrsc.orgdergipark.org.tr

| Delivery Strategy | Key Findings | Reference |

| Phosphate Ester Prodrug | Hydrolyzed by tissue homogenates (kidney, brain) to release dopamine. Increased dopamine content in plasma, kidney, and heart in rats. | nih.gov |

| PEGylated Immunoliposomes | Improved dopamine uptake by 8-fold in a Parkinson's disease rat model compared to free dopamine. | mdpi.com |

| MOF-based Carrier (PMP@MIL-88A) | Protected dopamine from oxidation and allowed for efficient, long-term release into neuronal cells. | rsc.org |

| Exosomes | Dopamine-loaded exosomes showed higher dopamine levels in the brain with fewer toxic effects compared to free dopamine after intravenous injection in mice. | mdpi.com |

Exploration of Novel Phosphate Ester Derivatives with Modified Biochemical Properties

Research extends beyond dopamine-4-phosphate to include a variety of other ester derivatives designed to possess modified biochemical properties. Scientists have synthesized and evaluated a range of dopamine esters to explore structure-activity relationships, focusing on properties like antioxidant and antimicrobial activity. researchgate.net The catechol moiety of dopamine is known for its antioxidant properties, and esterification can modify this activity. researchgate.net

For example, studies on a series of dopamine esters with varying fatty acid chain lengths revealed that some derivatives possess moderate antibacterial activities. researchgate.net The synthesis of a PEGylated dopamine ester (PDE) was shown to confer enhanced antimicrobial and antifungal properties compared to pristine dopamine, which itself shows little such activity. acs.org The ester linkage was identified as a necessary structural factor for this antimicrobial action. acs.org In addition to phosphate esters, dopamine-O-sulphates have also been synthesized and characterized, as they are major metabolites of dopamine. nih.gov The development of novel heterocyclic derivatives that act as ligands for specific dopamine receptor subtypes, such as D3 and D4 receptors, is another active area of research, aiming for greater selectivity in modulating dopaminergic pathways. google.commdpi.com

| Derivative Type | Modified Property | Research Focus | Reference |

| Fatty Acid Esters | Antibacterial and antioxidant activity | Investigating structure-activity relationships based on alkyl chain length. | researchgate.net |

| PEGylated Dopamine Ester (PDE) | Enhanced antibacterial and antifungal activity | Creating potent antimicrobial agents by drug-polymer conjugation. | acs.org |

| Dopamine-O-Sulphates | Metabolic stability | Synthesis and characterization of major dopamine metabolites. | nih.gov |

| Heterocyclic Amide Derivatives | Receptor selectivity | Developing ligands with selective binding to dopamine D3 receptors. | google.com |

Integration of Dopamine Phosphate Ester Research with Systems Biology Approaches

The study of dopamine phosphate esters is increasingly being integrated with systems biology to understand their effects on a broader biological scale. Systems biology combines experimental and computational approaches to analyze complex biological systems and pathways. dtu.dk In the context of dopamine research, this involves moving beyond the study of a single receptor to understanding how a compound affects entire signaling networks. frontiersin.org

A key application of this integration is in proteomics, where chemical probes derived from dopamine-like molecules are used to identify all the proteins they interact with in the brain. nih.gov Bioinformatic analysis of these protein "hits" can reveal unexpected interactions and off-target effects, providing a comprehensive "interactome" for a given compound. acs.orgnih.gov For example, probes designed to target the DRD2 receptor were found to interact with proteins in the Parkinson's disease network as well as in cannabinoid, nitric oxide synthase, and acetylcholine (B1216132) receptor signaling pathways. nih.govsyr.edu

Unaddressed Research Questions and Emerging Areas in Ester Prodrug Chemistry

Despite progress, several research questions and challenges remain in the field of dopamine phosphate ester and general ester prodrug chemistry. A major hurdle is ensuring the stability of the prodrug in biological fluids while allowing for efficient enzymatic conversion at the target site. ontosight.ainih.govscirp.org

Key unaddressed questions include:

Species-Specific Metabolism: The rate of enzymatic hydrolysis of ester prodrugs can differ significantly between preclinical animal models (like rodents) and humans, making it difficult to predict a drug's bioavailability and efficacy. scirp.org

Optimizing Chemical Stability and Enzymatic Lability: There is a delicate balance between making a prodrug stable enough to reach its target and labile enough to be efficiently cleaved. scirp.orgmdpi.com Phosphate prodrugs are a popular strategy, but their development faces challenges related to stability and bioavailability. ontosight.ainih.gov

Intracellular Conversion Mechanisms: While enzymes like alkaline phosphatase are known to cleave phosphate esters, the precise mechanisms and enzymes responsible for converting the prodrug back to the parent drug within the cell are not always fully understood. mdpi.com

Improving BBB Permeability: While the prodrug approach is promising, designing molecules that can efficiently cross the blood-brain barrier remains a significant challenge in developing treatments for CNS disorders. acs.orgalquds.edu

Emerging areas in ester prodrug chemistry involve the development of novel pro-moieties beyond simple esters, such as phosphonates and carbamates, to overcome some of these challenges. mdpi.comresearchgate.net There is also a growing focus on using computational methods to predict the properties of potential prodrugs, which could help streamline their design and development. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for dopamine-4-phosphate ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves phosphorylation of dopamine derivatives using protected phosphate reagents (e.g., phosphoramidites) under anhydrous conditions. Yield optimization requires monitoring reaction kinetics via HPLC or TLC, with purity validated by NMR (¹H/³¹P) and mass spectrometry (MALDI-TOF) . Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants can mitigate side reactions like over-phosphorylation.

Q. How is this compound characterized to confirm structural integrity and substitution efficiency?

- Methodological Answer : Key techniques include:

- ¹H/³¹P NMR : Verify phosphate ester bond formation and dopamine backbone integrity.

- MALDI-TOF MS : Confirm molecular weight and substitution rates (>90% for dopamine and phosphate groups) .

- GPC : Assess polymer dispersity (PDI ≤1.05) if conjugated with PEG or other carriers.

- Elemental analysis for quantifying phosphorus content .

Q. What stability challenges arise in storing this compound, and how are they addressed experimentally?

- Methodological Answer : The compound is prone to hydrolysis due to the labile phosphate ester bond. Stability studies should include:

- pH-dependent degradation assays (e.g., buffers at pH 2–9).

- Lyophilization for long-term storage at –80°C under inert gas.

- Periodic HPLC analysis to monitor decomposition products .

Advanced Research Questions

Q. How do contradictory reports on this compound’s solubility in aqueous vs. organic solvents inform experimental design?

- Methodological Answer : Discrepancies often stem from variations in salt forms (e.g., sodium vs. free acid) or PEGylation. To resolve:

- Conduct phase-solubility studies using UV-Vis spectroscopy.

- Compare logP values (octanol-water partitioning) for derivatized vs. native forms.

- Use dynamic light scattering (DLS) to assess aggregation in aqueous media .

Q. What mechanistic insights exist for this compound’s role in neurotransmitter delivery systems?

- Methodological Answer : Advanced studies employ:

- In vitro blood-brain barrier (BBB) models (e.g., co-cultures of endothelial cells and astrocytes) to evaluate permeability.

- Microdialysis in rodent brains to quantify dopamine release kinetics post-ester hydrolysis.

- Molecular docking simulations to predict interactions with phosphate transporters .

Q. How can researchers address conflicting in vivo efficacy data for this compound in Parkinson’s disease models?

- Methodological Answer : Contradictions may arise from dosing regimens or model specificity (e.g., MPTP vs. 6-OHDA models). Mitigation strategies include:

- Meta-analysis of existing datasets to identify confounding variables (e.g., administration route, animal strain).

- Dose-response studies with pharmacokinetic profiling (plasma/brain concentration-time curves).

- Blinded, randomized trials to reduce bias, adhering to CONSORT guidelines for preclinical research .

Q. What statistical frameworks are recommended for analyzing dose-dependent neuroprotective effects of this compound?

- Methodological Answer : Use mixed-effects models to account for inter-subject variability in longitudinal studies. Pair non-parametric tests (e.g., Kruskal-Wallis) with post hoc corrections (Bonferroni) for small sample sizes. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be reported for this compound studies to ensure reproducibility?

- Methodological Answer : Include:

- Synthetic protocols with exact reagent grades and purification steps.

- Raw spectral data (NMR, MS) in supplementary files.

- Stability profiles (temperature/pH) and batch-to-batch variability metrics.

- Negative controls (e.g., unmodified dopamine) in biological assays .

Q. How should researchers handle outliers in this compound pharmacokinetic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.